3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
CAS No.: 361994-16-3
Cat. No.: VC15646821
Molecular Formula: C22H26N4O2S2
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361994-16-3 |
|---|---|
| Molecular Formula | C22H26N4O2S2 |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H26N4O2S2/c1-14(2)13-26-21(28)17(30-22(26)29)12-16-19(24-10-7-15(3)8-11-24)23-18-6-4-5-9-25(18)20(16)27/h4-6,9,12,14-15H,7-8,10-11,13H2,1-3H3/b17-12- |
| Standard InChI Key | QJEKGKNKZHOAOL-ATVHPVEESA-N |
| Isomeric SMILES | CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(C)C |
| Canonical SMILES | CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(C)C |
Introduction
Structural Analysis and Molecular Properties
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system, modified by isobutyl and 4-methylpiperidinyl substituents. Key structural attributes include:
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Molecular Formula: The base structure aligns with the formula C<sub>21</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>S<sub>2</sub> for a related analog, though the 4-methylpiperidinyl group likely alters the formula to C<sub>22</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub>S<sub>2</sub> .
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Stereochemistry: The (Z)-configuration at the methylidene bridge ensures planar rigidity, critical for molecular interactions .
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Functional Groups:
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Thiazolidinone ring: Imparts electrophilic reactivity at the C=S and C=O positions.
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Pyrido[1,2-a]pyrimidin-4-one: A π-deficient heterocycle enabling intercalation or hydrogen bonding.
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4-Methylpiperidinyl: Enhances lipophilicity and potential blood-brain barrier penetration.
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Table 1: Comparative Structural Features of Thiazolidinone-Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Substituent Position | Group | Role in Bioactivity |
|---|---|---|
| 3 | Isobutyl | Steric modulation |
| 5 | Methylidene | Conjugation and planarity |
| 2 | 4-Methylpiperidinyl | Solubility and target affinity |
Synthetic Strategies
The synthesis of this compound likely follows multi-step protocols analogous to those for related thiazolidinone derivatives . Key stages include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core
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Cyclocondensation: Reacting 2-aminopyridine derivatives with β-keto esters or malononitrile under acidic conditions forms the pyrimidinone ring .
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Substituent Introduction: Nucleophilic aromatic substitution at the 2-position installs the 4-methylpiperidinyl group, leveraging leaving groups like halides or sulfonates .
Thiazolidinone Ring Construction
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Knoevenagel Condensation: The methylidene bridge is introduced via condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and a thiazolidinone precursor .
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Isobutyl Incorporation: Alkylation of the thiazolidinone nitrogen using isobutyl bromide under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .
Critical Reaction Parameters:
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Piperidine or acetic acid for Knoevenagel reactions.
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Yield Optimization: Microwave-assisted synthesis reduces reaction times by 40–60% .
| Target Pathway | Mechanism | Efficacy (Predicted) |
|---|---|---|
| Bacterial cell wall | PBP inhibition | Moderate |
| Topoisomerase II | DNA cleavage suppression | High |
| COX-2/LOX | Dual enzyme inhibition | Low |
Pharmacokinetic and Toxicity Considerations
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Absorption: High logP (∼3.5) suggests favorable gastrointestinal absorption but potential first-pass metabolism.
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Metabolism: Cytochrome P450 (CYP3A4) likely mediates oxidation of the piperidinyl group.
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Toxicity: Thiazolidinones may induce hepatotoxicity at doses >100 mg/kg in murine models .
Applications and Future Directions
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Antimicrobial Development: Structural tuning could enhance potency against multidrug-resistant pathogens.
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Oncology: Hybridization with kinase inhibitor motifs may improve tumor selectivity.
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Neurological Disorders: The 4-methylpiperidinyl group warrants exploration in CNS-targeted therapies.
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